molecular formula C12H17IN4O B1455940 1-(2-(2-(Dimethylamino)-5-iodopyrimidin-4-yl)pyrrolidin-1-yl)ethanone CAS No. 1361115-97-0

1-(2-(2-(Dimethylamino)-5-iodopyrimidin-4-yl)pyrrolidin-1-yl)ethanone

Cat. No.: B1455940
CAS No.: 1361115-97-0
M. Wt: 360.19 g/mol
InChI Key: IKHNJKCSCVJLGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(2-(Dimethylamino)-5-iodopyrimidin-4-yl)pyrrolidin-1-yl)ethanone is a complex organic compound that features a pyrimidine ring substituted with a dimethylamino group and an iodine atom

Preparation Methods

The synthesis of 1-(2-(2-(Dimethylamino)-5-iodopyrimidin-4-yl)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the dimethylamino group: This step often involves nucleophilic substitution reactions.

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Coupling of the pyrimidine and pyrrolidine rings: This step involves forming a bond between the two rings, often through nucleophilic substitution or coupling reactions.

Industrial production methods may involve optimizing these steps for higher yields and purity, using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(2-(2-(Dimethylamino)-5-iodopyrimidin-4-yl)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts and boron reagents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-(2-(Dimethylamino)-5-iodopyrimidin-4-yl)pyrrolidin-1-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for synthesizing potential therapeutic agents, particularly those targeting specific enzymes or receptors.

    Biological Research: The compound can be used in studies involving cell signaling pathways and molecular interactions.

    Pharmacology: It may serve as a lead compound for developing new drugs with improved efficacy and safety profiles.

    Industrial Applications: The compound can be used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-(2-(Dimethylamino)-5-iodopyrimidin-4-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group and iodine atom play crucial roles in binding to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(2-(2-(Dimethylamino)-5-iodopyrimidin-4-yl)pyrrolidin-1-yl)ethanone can be compared with other pyrimidine-based compounds, such as:

    1-[2-(2-Dimethylamino-5-chloro-pyrimidin-4-yl)-pyrrolidin-1-yl]-ethanone: Similar structure but with a chlorine atom instead of iodine.

    1-[2-(2-Dimethylamino-5-bromo-pyrimidin-4-yl)-pyrrolidin-1-yl]-ethanone: Similar structure but with a bromine atom instead of iodine.

    1-[2-(2-Dimethylamino-5-fluoro-pyrimidin-4-yl)-pyrrolidin-1-yl]-ethanone: Similar structure but with a fluorine atom instead of iodine.

The uniqueness of this compound lies in the presence of the iodine atom, which can influence its reactivity and binding properties.

Properties

IUPAC Name

1-[2-[2-(dimethylamino)-5-iodopyrimidin-4-yl]pyrrolidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17IN4O/c1-8(18)17-6-4-5-10(17)11-9(13)7-14-12(15-11)16(2)3/h7,10H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKHNJKCSCVJLGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC1C2=NC(=NC=C2I)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17IN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-(2-(Dimethylamino)-5-iodopyrimidin-4-yl)pyrrolidin-1-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(2-(2-(Dimethylamino)-5-iodopyrimidin-4-yl)pyrrolidin-1-yl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(2-(2-(Dimethylamino)-5-iodopyrimidin-4-yl)pyrrolidin-1-yl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(2-(2-(Dimethylamino)-5-iodopyrimidin-4-yl)pyrrolidin-1-yl)ethanone
Reactant of Route 5
1-(2-(2-(Dimethylamino)-5-iodopyrimidin-4-yl)pyrrolidin-1-yl)ethanone
Reactant of Route 6
1-(2-(2-(Dimethylamino)-5-iodopyrimidin-4-yl)pyrrolidin-1-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.